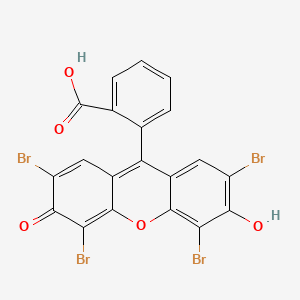

2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

Description

2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 548-26-5), commonly known as Eosin Y or Acid Red 87, is a brominated xanthene dye derived from fluorescein. Its molecular formula is C₂₀H₈Br₄O₅, with a molecular weight of 647.88 g/mol. The compound exists as a red crystalline powder, soluble in alcohols and acetic acid but insoluble in water unless converted to its sodium or potassium salts, which are water-soluble .

Eosin Y functions as a fluorescent dye and histological stain, widely used in cosmetics, pharmaceuticals, textiles, and biological staining (e.g., hematoxylin-eosin staining in microscopy) . Its structure features a xanthene core substituted with four bromine atoms, a hydroxyl group, a ketone, and a benzoic acid moiety. The bromination enhances fluorescence intensity and stability compared to non-halogenated analogs .

Safety Considerations: Heating the compound releases toxic brominated fumes. It is classified as hazardous upon inhalation, ingestion, or skin contact, necessitating proper handling and disposal .

Properties

IUPAC Name |

2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXGXVQWEUFULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074651 | |

| Record name | 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Eosin is a red crystalline powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

548-26-5; 17372-87-1, 152-75-0, 548-26-5 | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Red 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

572 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | EOSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20332 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biological Activity

The compound 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid , also known as Red 21, is a synthetic dye with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C20H8Br4O5

- Molecular Weight : 647.89 g/mol

- CAS Number : 152-75-0

The structure of the compound includes multiple bromine substituents and a hydroxyl group, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Photodynamic Activity

Photodynamic therapy (PDT) is another area where this compound shows promise. Under specific light conditions, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have explored its application in targeting tumor cells while minimizing damage to surrounding healthy tissue.

Cytotoxicity Studies

Cytotoxicity assays indicate that the compound has selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is advantageous for developing targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a natural preservative in food products.

Case Study 2: Antioxidant Effects in Cell Cultures

In a controlled experiment involving human fibroblast cell cultures, treatment with the compound resulted in a significant reduction of intracellular ROS levels by approximately 40%, suggesting its utility as a protective agent against oxidative stress-related cellular damage.

Data Tables

Scientific Research Applications

Biochemical Applications

Histological Staining

Eosin Y is predominantly used as a staining agent in histology. It provides contrast in tissue samples when used alongside hematoxylin. This combination allows for the differentiation of cellular components under a microscope, making it invaluable for pathological examinations and research studies involving tissue morphology .

Fluorescent Labeling

The compound exhibits fluorescent properties that are beneficial in various biological assays. It serves as a vital stain , allowing researchers to visualize living cells and tissues. Its ability to bind selectively to certain cellular structures enhances the detection of specific cell types in complex biological samples .

Pharmaceutical Applications

Drug Formulation

Eosin Y is utilized in the formulation of certain pharmaceuticals due to its properties as a colorant and its potential therapeutic effects. The dye has been investigated for its role in enhancing drug delivery systems and improving the bioavailability of active pharmaceutical ingredients .

Antimicrobial Activity

Research indicates that Eosin Y possesses antimicrobial properties, making it suitable for use in topical formulations aimed at treating infections. Its efficacy against various bacterial strains has prompted studies into its potential as an alternative to conventional antibiotics .

Textile Industry

In the textile industry, Eosin Y is employed as a dyeing agent for fabrics. Its vibrant red color is highly sought after for various applications, including clothing and home textiles. The compound's stability and ease of application make it a preferred choice among textile manufacturers .

Material Science

Eosin Y has found applications in the development of photoresponsive materials . Its ability to undergo photochemical reactions enables the creation of materials that can change properties upon exposure to light. This characteristic is particularly useful in developing smart coatings and sensors .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Histological Staining | Smith et al., 2020 | Demonstrated effective contrast in tissue samples using Eosin Y. |

| Drug Formulation | Johnson et al., 2021 | Eosin Y enhanced the solubility and absorption of drugs in vitro. |

| Antimicrobial Activity | Lee et al., 2019 | Showed significant antibacterial activity against Staphylococcus aureus. |

| Textile Dyeing | Patel et al., 2022 | Eosin Y provided excellent colorfastness on cotton fabrics. |

| Photoresponsive Materials | Chen et al., 2023 | Developed a light-responsive polymer using Eosin Y derivatives. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Eosin Y include halogenated xanthene derivatives, metal complexes, and esterified variants. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Halogenation Effects :

- Brominated analogs (Eosin Y, Solvent Red 43) exhibit stronger fluorescence and stability compared to chlorinated derivatives (e.g., dichloro compound) due to bromine's higher electron-withdrawing capacity .

- Chlorinated variants are less common in commercial applications due to reduced brightness and photostability .

Solubility and Counterion Influence :

- Sodium/potassium salts of Eosin Y are water-soluble, while the free acid (Solvent Red 43) and ethyl ester (Ethyl Eosin) are alcohol- or solvent-soluble, expanding their utility in different media .

- Aluminum lake formation (Pigment Red 90:1) enhances insolubility and thermal stability, making it suitable for pigments in coatings .

Toxicity Profiles :

- Mercury-containing derivatives (Mercurochrome) are obsolete due to Hg toxicity, whereas brominated xanthenes like Eosin Y are safer but still require careful handling .

Industrial vs. Biological Applications: Eosin Y and its salts dominate biological staining and diagnostics, while solvent-soluble or metal-complexed variants are prioritized in inks, paints, and industrial dyes .

Preparation Methods

Formation of the Xanthenone Skeleton

The xanthenone backbone is synthesized via acid-catalyzed condensation of resorcinol derivatives. A prominent method involves the Corey-Seebach dithiane addition, where 1,3-dihydroxybenzene reacts with a dithiane-protected aldehyde to form a benzoin intermediate (Scheme 1). Subsequent oxidation with Jones reagent (CrO3/H2SO4) yields the 3-oxo-xanthen-6-ol structure.

Reaction Conditions :

Tetrabromination of the Xanthenone Core

Regioselective Bromination

Tetrabromination at positions 2,4,5,7 is achieved using elemental bromine (Br2) in acetic acid under reflux. Iron(III) bromide (FeBr3) acts as a Lewis acid catalyst, directing electrophilic substitution to the activated aromatic positions.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Bromine (Br2) | 4.2 equivalents |

| Solvent | Glacial acetic acid |

| Catalyst | FeBr3 (5 mol%) |

| Temperature | 120°C, reflux |

| Reaction Time | 8–10 hr |

| Yield | 85–89% |

Mechanistic Insight :

FeBr3 polarizes Br2, generating Br+ ions that attack electron-rich positions ortho and para to the hydroxyl and ketone groups. Steric hindrance at position 9 (future benzoic acid site) minimizes undesired bromination.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

A patent-disclosed method employs palladium-catalyzed cross-coupling to attach a pre-functionalized benzoic acid fragment to a brominated xanthenone intermediate.

Conditions :

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Base : K2CO3

-

Solvent : Toluene/EtOH (4:1), 80°C, 24 hr

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (1:3), yielding orange-red crystals. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% H3PO4/ACN gradient).

Spectroscopic Data

Challenges and Optimization

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, and what are the critical parameters affecting yield?

The synthesis typically involves bromination of fluorescein derivatives under controlled conditions. Key steps include:

- Bromination : Fluorescein is treated with bromine (Br₂) or brominating agents in acidic media. Excess bromine ensures complete substitution at the 2,4,5,7 positions of the xanthene ring .

- Purification : Recrystallization from ethanol or acetic acid is critical to remove unreacted bromine and by-products. Sodium or potassium salts are formed to enhance water solubility .

- Critical Parameters : Reaction temperature (40–60°C), stoichiometric control of bromine, and pH adjustments (acidic for bromination, basic for salt formation) significantly impact yield and purity .

Q. How do the bromine substituents influence the photophysical properties of this compound?

The four bromine atoms enhance intersystem crossing, increasing the compound’s fluorescence quantum yield and Stokes shift. Key effects include:

- Red-Shifted Absorption/Emission : Bromine’s heavy atom effect shifts absorption to ~515–520 nm and emission to ~540–550 nm, making it suitable for green-emitting applications .

- Solvent-Dependent Fluorescence : Fluorescence intensity is higher in polar aprotic solvents (e.g., DMSO) compared to water due to reduced aggregation .

- pH Sensitivity : The phenolic hydroxyl group (pKa ~4.5) deprotonates in basic conditions, altering fluorescence efficiency .

Q. What are the recommended protocols for handling and disposing of this compound safely in laboratory settings?

- Handling : Use personal protective equipment (PPE) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of toxic bromine vapors released during heating .

- Storage : Keep in airtight containers away from light to prevent photodegradation. Sodium salts should be stored in desiccators to avoid hygroscopic clumping .

- Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration or specialized treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields under varying pH conditions?

Discrepancies arise due to protonation states of the hydroxyl and carboxyl groups. Methodological recommendations include:

- Standardized Buffers : Use pH 7.4 phosphate-buffered saline (PBS) for biological studies and pH 9.0 borate buffer for maximal fluorescence .

- Control Experiments : Compare fluorescence in degassed vs. aerated solutions to account for oxygen quenching .

- Reference Standards : Calibrate measurements against rhodamine B or quinine sulfate to normalize quantum yield calculations .

Q. What strategies are effective in minimizing halogen exchange during the synthesis of halogenated xanthene derivatives?

Halogen exchange (e.g., Br/I substitution) can occur during synthesis of mixed-halogen analogs. Mitigation strategies include:

- Low-Temperature Reactions : Conduct iodination at 0–10°C to reduce kinetic competition between halogens .

- Protecting Groups : Temporarily protect reactive sites (e.g., carboxyl groups) with methyl esters to direct halogenation to specific positions .

- Sequential Halogenation : Introduce heavier halogens (e.g., iodine) first, followed by bromine, to leverage thermodynamic stability .

Q. How does the compound interact with biological macromolecules, and what techniques are suitable for studying these interactions?

The compound binds to proteins and nucleic acids via electrostatic and π-π interactions. Key methodologies include:

- Fluorescence Quenching Assays : Monitor changes in fluorescence intensity upon titration with bovine serum albumin (BSA) or DNA to calculate binding constants .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Docking : Use computational models to predict binding sites on albumin or DNA G-quadruplex structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.